molecular formula C12H12N4O4 B337515 N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B337515
M. Wt: 276.25 g/mol
InChI Key: MEMBBOBRPXKEEY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-15-11(10(7-13-15)16(18)19)12(17)14-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,14,17)

InChI Key

MEMBBOBRPXKEEY-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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